9,10,12,13-テトラブロモオクタデカン酸

概要

説明

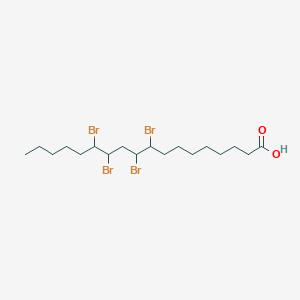

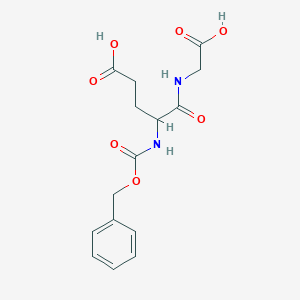

9,10,12,13-Tetrabromooctadecanoic acid is a brominated fatty acid that can be derived from the bromination of unsaturated fatty acids such as linoleic acid. The stereochemistry of this compound is complex, as it can exist in various stereoisomeric forms. The NMR spectrum of the crystalline tetrabromide obtained from linoleic acid indicates the presence of a racemic mixture of 9R,10R,12R,13R-tetrabromooctadecanoic acid and 9S,10S,12S,13S-tetrabromooctadecanoic acid, while the liquid form is a mixture of 9R,10R,12S,13S-tetrabromooctadecanoic acid and 9S,10S,12R,13R-tetrabromo-octadecanoic acid .

Synthesis Analysis

The synthesis of related long-chain fatty acids often involves the coupling of smaller carbon units, such as the condensation of a dilithio-derivative of an alkyne with a bromoacid. For example, the synthesis of 18-hydroxyoctadec-9-ynoic acid from dec-9-yn-1-ol and 8-bromo-octanoic acid, followed by semihydrogenation and hydroxylation, leads to trihydroxyoctadecanoic acids . Although not directly related to 9,10,12,13-tetrabromooctadecanoic acid, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of 9,10,12,13-tetrabromooctadecanoic acid is characterized by the presence of four bromine atoms attached to the carbon chain of octadecanoic acid. The stereochemistry is crucial, as the different isomers have distinct NMR spectra and physical properties. The racemic and meso forms can be distinguished by their NMR splitting patterns .

Chemical Reactions Analysis

The chemical reactions involving brominated fatty acids like 9,10,12,13-tetrabromooctadecanoic acid typically include bromination and debromination processes. The initial bromination of linoleic acid leads to the formation of tetrabrominated products, which can then undergo further chemical transformations. The specific reactions of 9,10,12,13-tetrabromooctadecanoic acid are not detailed in the provided papers, but similar compounds are often used in the synthesis of metabolites and pheromone components .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated fatty acids are influenced by the degree of bromination and the stereochemistry of the molecules. The presence of bromine atoms significantly alters the compound's reactivity, boiling point, melting point, and solubility compared to the non-brominated fatty acid. The crystalline and liquid forms of tetrabrominated fatty acids exhibit different properties due to their distinct stereochemical configurations .

科学的研究の応用

C18H32Br4O2\text{C}{18}\text{H}{32}\text{Br}_4\text{O}_2C18H32Br4O2

, は、さまざまな分野で関連性を持つ興味深い特性を持っています。以下に、6つのユニークなアプリケーションを紹介します。分析化学

a. クロマトグラフィー: 研究者は、この化合物をガスクロマトグラフィー (GC) および液体クロマトグラフィー (LC) の参照標準として使用しています。その明確な構造は、未知の化合物の同定に役立ちます。 b. 分光法: その独特のスペクトル特性 (UV、IR、NMR) により、分析技術における正確な同定と定量が可能になります。

技術的な詳細と安全情報については、9,10,12,13-Tetrabromooctadecanoic acid.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin and eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with the skin or eyes, wash with plenty of soap and water . If skin or eye irritation persists, seek medical advice .

将来の方向性

As for future directions, it’s difficult to predict without specific context. The use and study of 9,10,12,13-Tetrabromooctadecanoic acid, like any chemical compound, would depend on the needs of the scientific, industrial, or medical fields. It’s worth noting that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting potential for future research applications.

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .

Mode of Action

The mode of action of 9,10,12,13-Tetrabromooctadecanoic acid is currently unknown due to the lack of research data

Pharmacokinetics

It’s worth noting that the compound is poorly soluble, which could impact its bioavailability .

Action Environment

It’s recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature .

特性

IUPAC Name |

9,10,12,13-tetrabromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32Br4O2/c1-2-3-7-10-14(19)16(21)13-17(22)15(20)11-8-5-4-6-9-12-18(23)24/h14-17H,2-13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTORNZPNCYXGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939215 | |

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1794-89-4 | |

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1794-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10,12,13-Tetrabromooctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10,12,13-tetrabromooctadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 9,10,12,13-Tetrabromostearic acid once it enters the body?

A1: Research indicates that when brominated soya oil, which contains 9,10,12,13-Tetrabromostearic acid, is no longer administered to rats, the accumulated bromine-containing material in their tissues gradually decreases. [] This suggests a metabolic process for breaking down and eliminating this compound. Furthermore, 9,10-dibromostearic acid, a potential breakdown product, was detected in various tissues (fat, heart, kidney, liver, and muscle) of these rats. [] Interestingly, a bromine-containing metabolite, tentatively identified as 5,6-dibromosebacic acid, was found in the excretions of rats, rabbits, and marmosets dosed with either brominated soya oil or 9,10-dibromostearic acid. [] This points towards a common metabolic pathway for these brominated fatty acids.

Q2: What is the stereochemistry of 9,10,12,13-Tetrabromostearic acid derived from linoleic acid?

A2: X-ray crystallographic analysis has been used to determine the stereochemistry of the crystalline form of 9,10,12,13-Tetrabromostearic acid obtained by brominating linoleic acid. [] This analysis also provided insights into the structures of the corresponding oily tetrabromide and two derived pentabromoheptadecanes. [] Understanding the stereochemistry is crucial as different isomers can exhibit different biological activities and metabolic fates.

Q3: Are there natural sources of 9,10,12,13-Tetrabromostearic acid?

A3: Yes, 9,10,12,13-Tetrabromostearic acid has been identified in the seed oil of Eremostachys moluccelloides. [] This finding suggests a potential natural role for this compound and opens avenues for exploring its biosynthesis and functions in this plant species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)